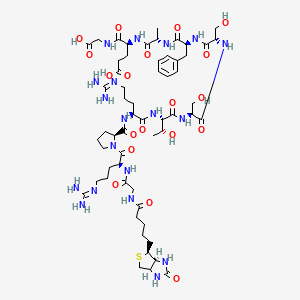
Prednisone-d4 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prednisone-d4: is a deuterated form of prednisone, a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. The deuterium labeling in prednisone-d4 makes it a valuable tool in pharmacokinetic and metabolic studies, as it allows for the tracking of the compound in biological systems without altering its pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of prednisone-d4 involves the incorporation of deuterium atoms into the prednisone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The process typically involves the following steps:
Hydrogenation: Prednisone is subjected to catalytic hydrogenation in the presence of deuterium gas, replacing hydrogen atoms with deuterium.
Purification: The resulting prednisone-d4 is purified using chromatographic techniques to ensure high purity and deuterium incorporation
Industrial Production Methods: Industrial production of prednisone-d4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrogenation: Large quantities of prednisone are hydrogenated using deuterium gas in industrial reactors.
Purification and Quality Control: The product is then purified and subjected to rigorous quality control measures to ensure consistency and purity
Analyse Des Réactions Chimiques
Types of Reactions: Prednisone-d4 undergoes various chemical reactions, including:
Oxidation: Prednisone-d4 can be oxidized to form prednisolone-d4, another deuterated corticosteroid.
Reduction: Reduction reactions can convert prednisone-d4 back to its alcohol form.
Substitution: Deuterium atoms in prednisone-d4 can be substituted with other isotopes or functional groups under specific conditions
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Deuterated solvents such as deuterated chloroform or deuterated methanol
Major Products:
Prednisolone-d4: Formed through oxidation.
Alcohol Derivatives: Formed through reduction reactions
Applications De Recherche Scientifique
Chemistry: Prednisone-d4 is used as a tracer in pharmacokinetic studies to understand the metabolism and distribution of corticosteroids in the body. Its deuterium labeling allows for precise tracking using mass spectrometry .
Biology: In biological research, prednisone-d4 helps in studying the effects of corticosteroids on cellular processes and gene expression. It is also used in studies involving the hypothalamic-pituitary-adrenal axis .
Medicine: Prednisone-d4 is used in clinical research to investigate the pharmacodynamics and pharmacokinetics of corticosteroids in various diseases, including autoimmune disorders and inflammatory conditions .
Industry: In the pharmaceutical industry, prednisone-d4 is used in the development and testing of new corticosteroid formulations. It helps in understanding the stability and efficacy of these formulations .
Mécanisme D'action
Prednisone-d4, like its non-deuterated counterpart, is a prodrug that is converted to prednisolone-d4 in the liver. Prednisolone-d4 exerts its effects by binding to glucocorticoid receptors, leading to the suppression of inflammatory and immune responses. The binding of prednisolone-d4 to these receptors inhibits the transcription of pro-inflammatory genes and promotes the expression of anti-inflammatory proteins .
Comparaison Avec Des Composés Similaires
Prednisolone-d4: Another deuterated corticosteroid with similar anti-inflammatory and immunosuppressive properties.
Deflazacort: A corticosteroid used in similar therapeutic contexts but with different pharmacokinetic properties.
Vamorolone: An experimental corticosteroid with a unique safety profile compared to traditional corticosteroids
Uniqueness: Prednisone-d4’s deuterium labeling makes it unique among corticosteroids, as it allows for detailed pharmacokinetic and metabolic studies without altering the compound’s pharmacological effects. This property is particularly valuable in research settings where precise tracking of the compound is required .
Propriétés
Formule moléculaire |
C21H26O5 |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
(8S,9S,10R,13S,14S,17R)-12,12-dideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-17-hydroxy-10,13-dimethyl-7,8,9,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i10D2,11D2 |
Clé InChI |
XOFYZVNMUHMLCC-WAQVALAFSA-N |
SMILES isomérique |
[2H]C1(C(=O)[C@H]2[C@@H](CCC3=CC(=O)C=C[C@]23C)[C@H]4[C@]1([C@](CC4)(C(=O)C([2H])([2H])O)O)C)[2H] |
SMILES canonique |
CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


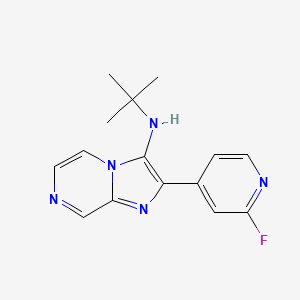

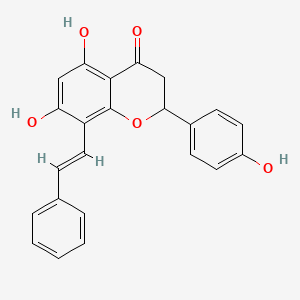
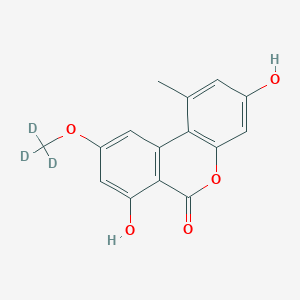


![17-Acetyl-2-(4-methoxyphenyl)-6-methyl-9-oxa-5,7,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-4-one](/img/structure/B12380815.png)
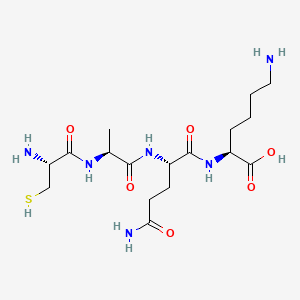
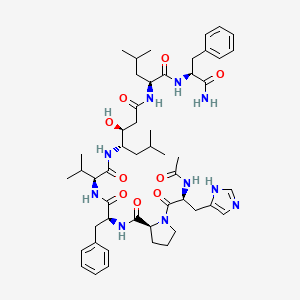
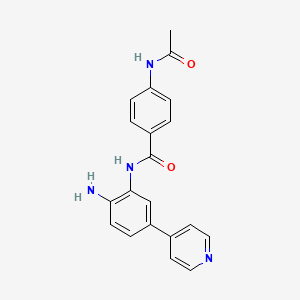
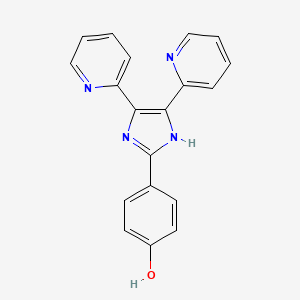
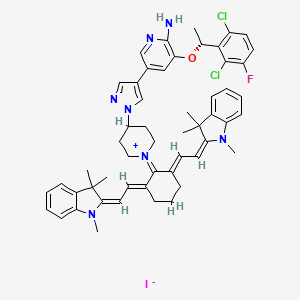
![cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe]](/img/structure/B12380851.png)
